molecular formula C16H16BrNO B15029778 6-bromo-3-(2,4-dimethylphenyl)-3,4-dihydro-2H-1,3-benzoxazine

6-bromo-3-(2,4-dimethylphenyl)-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B15029778
M. Wt: 318.21 g/mol
InChI Key: ISLQZJZPESBEEP-UHFFFAOYSA-N
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Description

6-bromo-3-(2,4-dimethylphenyl)-3,4-dihydro-2H-1,3-benzoxazine is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This particular compound features a bromine atom at the 6th position and a 2,4-dimethylphenyl group at the 3rd position of the benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(2,4-dimethylphenyl)-3,4-dihydro-2H-1,3-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-dimethylphenylamine with 2-bromo-4-chlorobenzaldehyde in the presence of a base, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(2,4-dimethylphenyl)-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives or the removal of the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives or debrominated products.

    Substitution: Compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

6-bromo-3-(2,4-dimethylphenyl)-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-bromo-3-(2,4-dimethylphenyl)-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-2H-1,3-benzoxazine: Lacks the bromine and 2,4-dimethylphenyl groups, resulting in different chemical properties.

    6-chloro-3-(2,4-dimethylphenyl)-3,4-dihydro-2H-1,3-benzoxazine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    3-(2,4-dimethylphenyl)-3,4-dihydro-2H-1,3-benzoxazine:

Uniqueness

The presence of the bromine atom and the 2,4-dimethylphenyl group in 6-bromo-3-(2,4-dimethylphenyl)-3,4-dihydro-2H-1,3-benzoxazine imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H16BrNO

Molecular Weight

318.21 g/mol

IUPAC Name

6-bromo-3-(2,4-dimethylphenyl)-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C16H16BrNO/c1-11-3-5-15(12(2)7-11)18-9-13-8-14(17)4-6-16(13)19-10-18/h3-8H,9-10H2,1-2H3

InChI Key

ISLQZJZPESBEEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CC3=C(C=CC(=C3)Br)OC2)C

Origin of Product

United States

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